
2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol is a chemical compound with the molecular formula C6H10BrN3O It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol typically involves the reaction of 3-bromo-1H-1,2,4-triazole with butan-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-one.
Reduction: Formation of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol.
Substitution: Formation of 2-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol or 2-(3-thio-1H-1,2,4-triazol-1-yl)butan-1-ol.
Applications De Recherche Scientifique
2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-1-methyl-1H-1,2,4-triazole
- 2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol
- 2-(3-bromo-1H-1,2,4-triazol-1-yl)butyric acid
Uniqueness
2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-1-ol moiety enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C6H10BrN3O |
|---|---|
Poids moléculaire |
220.07 g/mol |
Nom IUPAC |
2-(3-bromo-1,2,4-triazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C6H10BrN3O/c1-2-5(3-11)10-4-8-6(7)9-10/h4-5,11H,2-3H2,1H3 |
Clé InChI |
HJRUCNJIOZVPRO-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)N1C=NC(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715426.png)
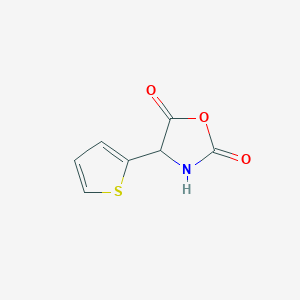
![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)
formamide](/img/structure/B11715455.png)
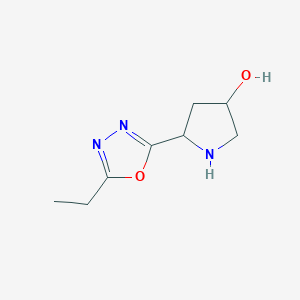
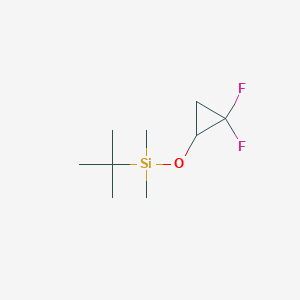
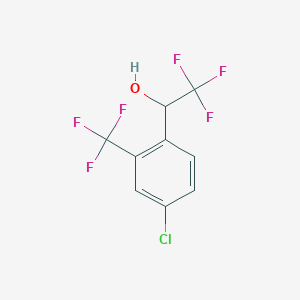
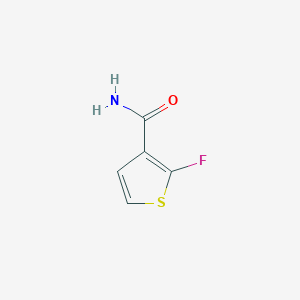
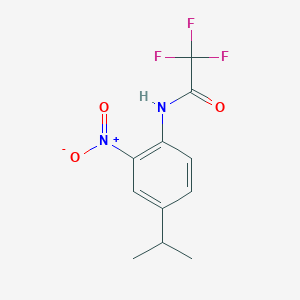
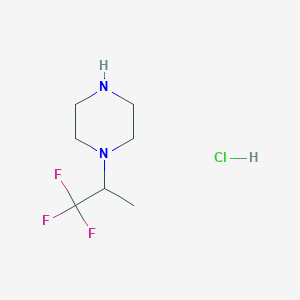
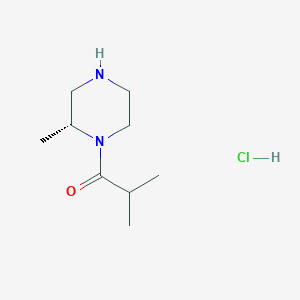
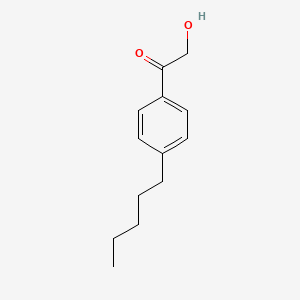
![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid](/img/structure/B11715508.png)
![Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B11715511.png)
